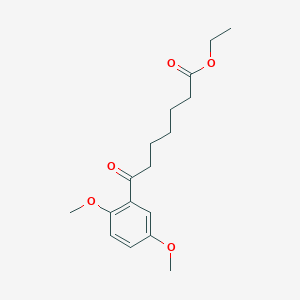

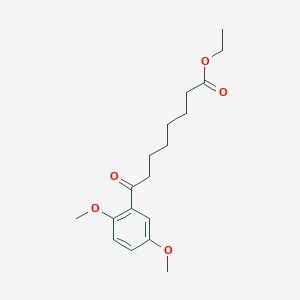

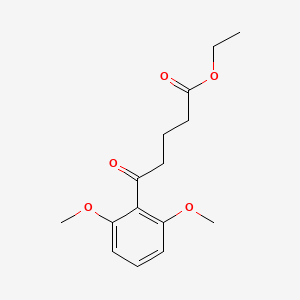

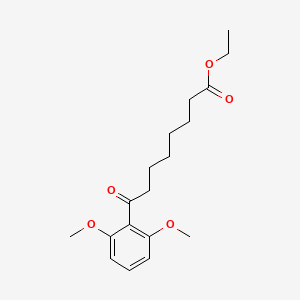

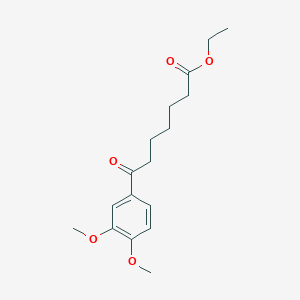

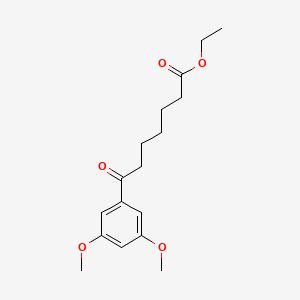

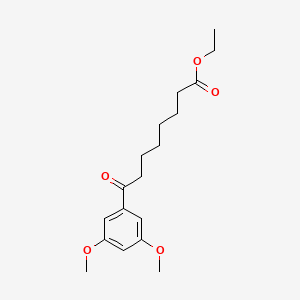

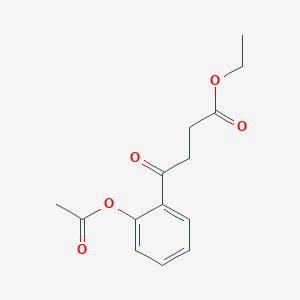

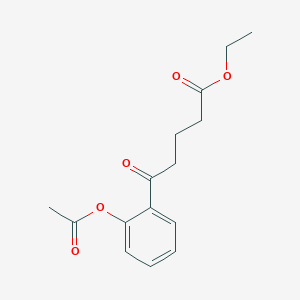

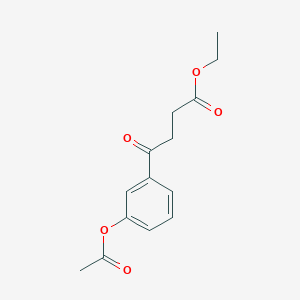

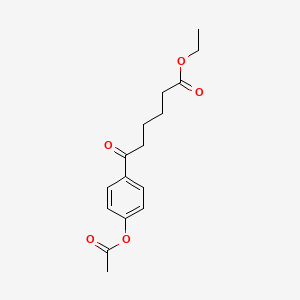

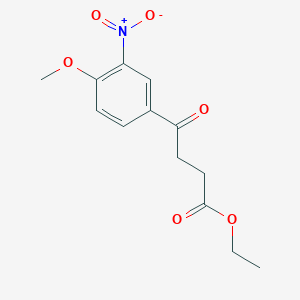

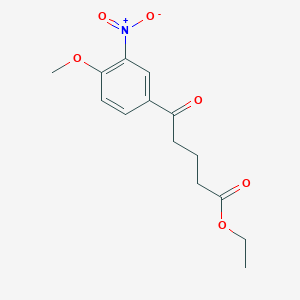

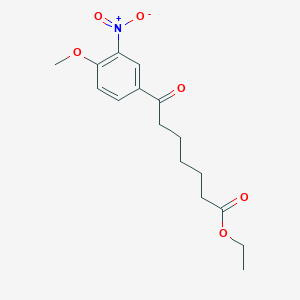

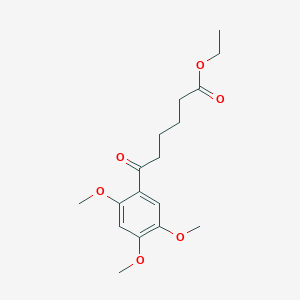

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include regioselective chlorination and Michael-Aldol condensation. For instance, the regioselective chlorination of a methyl group in a complex ester was achieved using sulfuryl chloride in methylene chloride, as described in the synthesis of key compounds in biotin synthesis . Similarly, a three-component synthetic protocol was developed for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which involved starting from ethyl 3-oxohexanoate . These methods suggest that the synthesis of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate could potentially involve similar strategies, such as the use of a catalyst and regioselective functionalization.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate has been studied using techniques like single crystal X-ray structural analysis. For example, the structure of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate revealed a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . This suggests that the molecular structure of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate might also exhibit interesting conformational characteristics, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate include Michael-Aldol condensation, which leads to the formation of cyclohexanone derivatives with specific configurations of substituent groups . These reactions are typically facilitated by the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions, which could also be relevant for the reactivity of ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic methods. For instance, IR and NMR spectra were used to analyze the synthesized pyran derivatives . The presence of intermolecular hydrogen bonds and weak intermolecular interactions was observed in the case of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . These findings suggest that ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate may also exhibit specific physical and chemical properties, such as solubility and stability, which could be influenced by its functional groups and molecular conformation.

Wissenschaftliche Forschungsanwendungen

-

Physicochemical Investigation and Fluorescence Quenching :

- Application: EIPC was synthesized and its electronic absorption and fluorescence spectrum were measured in various solvents. It shows a red shift in its emission spectrum as the polarity of the solvent increases .

- Method: The fluorescence spectra of EIPC were investigated in organized media composed of aqueous micellar solutions .

- Results: The results indicated intermolecular hydrogen bonding interactions between EIPC and the alcohol. They may be used as a probe to determine the critical micelle concentration of sodium dodecyl sulfate and cetyltrimethyl ammonium bromide .

-

Pharmacophore in Medicinal Chemistry :

- Application: The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

- Method: This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

- Results: Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Eigenschaften

IUPAC Name |

ethyl 6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-17(19)9-7-6-8-13(18)12-10-15(21-3)16(22-4)11-14(12)20-2/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBOUPCXFWYHGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257651 |

Source

|

| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

951887-91-5 |

Source

|

| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.